molecular formula C13H13FN2O B2967441 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole CAS No. 1216246-16-0

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole

Cat. No. B2967441
CAS RN: 1216246-16-0
M. Wt: 232.258
InChI Key: SGIBHGOHBSAYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as FPOP, is a heterocyclic compound that contains both an oxazole and pyrrolidine ring. In

Mechanism of Action

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole works by generating hydroxyl radicals that selectively react with amino acid residues in proteins. The hydroxyl radicals are generated by the reaction of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole with hydrogen peroxide in the presence of a catalyst. The hydroxyl radicals then react with the amino acid residues in the protein, leading to the formation of protein radicals. These protein radicals can be detected and analyzed to gain insights into protein structure and function.
Biochemical and Physiological Effects:
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has been found to have minimal biochemical and physiological effects. Studies have shown that 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole does not significantly affect the stability or function of proteins. This makes 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole a valuable tool for studying protein structure and function without altering the protein's natural state.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in scientific research has several advantages. 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a selective labeling technique that allows for the identification of protein-protein interactions and ligand binding sites. Additionally, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has minimal biochemical and physiological effects on proteins, making it a valuable tool for studying protein structure and function. However, there are also limitations to the use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole. The labeling process can be time-consuming, and the hydroxyl radicals generated by 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole can also react with other molecules in the sample, leading to non-specific labeling.

Future Directions

There are several future directions for the use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in scientific research. One direction is the development of new labeling techniques that can improve the specificity and efficiency of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole labeling. Another direction is the use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in the study of membrane proteins, which are difficult to study using traditional protein labeling techniques. Additionally, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole can be used in the study of protein-protein interactions in living cells, which can provide insights into the dynamics of protein interactions in their natural environment.
In conclusion, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a valuable tool for studying protein structure and function in scientific research. Its selective labeling technique and minimal biochemical and physiological effects make it a valuable tool for identifying protein-protein interactions and ligand binding sites. With the development of new labeling techniques and the study of membrane proteins and protein-protein interactions in living cells, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine and potassium carbonate to form 4-fluorobenzoyl pyrrolidine. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole.

Scientific Research Applications

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has been found to have potential applications in various fields of scientific research. One of the most significant applications of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is in the field of protein chemistry. 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole can be used to study protein structure and function by selectively labeling amino acid residues with hydroxyl radicals. This labeling technique allows for the identification of protein-protein interactions and protein-ligand binding sites.

properties

IUPAC Name

5-(4-fluorophenyl)-2-pyrrolidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBHGOHBSAYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.